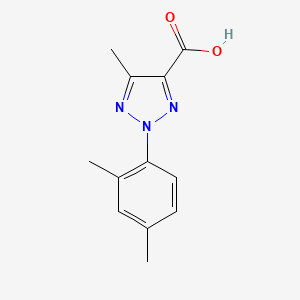![molecular formula C10H8BrClF3NO B2662794 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 2728-58-7](/img/structure/B2662794.png)
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C10H8BrClF3NO . It is related to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H8BrClF3NO . Unfortunately, the specific 3D structure or InChI code for this compound is not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Molecular Structure
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has been synthesized and studied for its molecular structure. For instance, Kulai and Mallet-Ladeira (2016) synthesized a compound similar to 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide, specifically 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide. They analyzed it using NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, highlighting its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Reactivity and Water Treatment
The reactivity of bromide-containing compounds, similar to 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide, is critical in water treatment. Heeb et al. (2014) conducted a literature review on the reactivity of bromine species with inorganic and organic compounds, including micropollutants. This research is essential in understanding how bromine species, formed during oxidative water treatment, interact with various compounds (Heeb et al., 2014).
Antibacterial and Antifungal Properties
Research has also focused on the antibacterial and antifungal properties of compounds structurally related to 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide. Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which exhibited significant antibacterial and antifungal activity. These findings suggest potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
DNA Binding and Urease Inhibition
Rasool et al. (2021) synthesized compounds structurally similar to 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide and studied their interaction with Salmon sperm DNA. These compounds demonstrated strong DNA-binding capabilities through intercalation mode. Additionally, they exhibited urease inhibition and antioxidant potential, which were supported by molecular docking studies. This research indicates potential applications in drug discovery endeavors (Rasool et al., 2021).
Propriétés
IUPAC Name |
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClF3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNFXCLXYDJRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

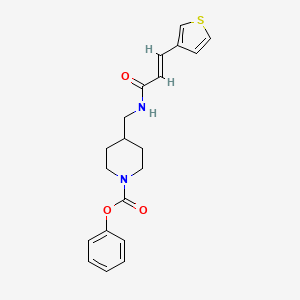
![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)
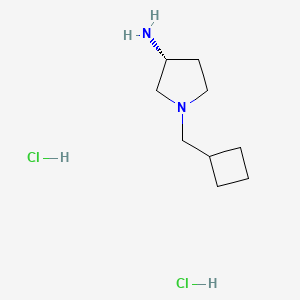
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)
![2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine](/img/structure/B2662716.png)
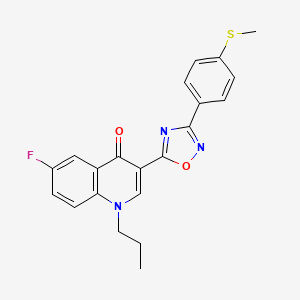
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)
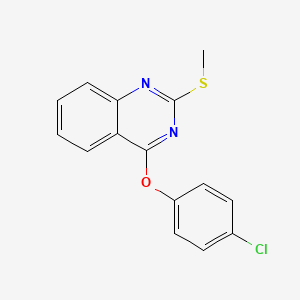
![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)
